molecular formula C21H19FN2O2 B11358240 N-(4-fluorobenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-(4-fluorobenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11358240
M. Wt: 350.4 g/mol
InChI Key: OAJUKJNULGCMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Coupling with Methoxyphenol: The fluorophenylmethyl intermediate is then coupled with 3-methoxyphenol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Pyridinyl Group: The resulting intermediate is further reacted with a pyridinyl derivative under basic conditions to introduce the pyridinyl group.

    Final Acetylation: The final step involves the acetylation of the amine group to yield N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins involved in cell division, contributing to its anticancer properties.

Comparison with Similar Compounds

N-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19FN2O2/c1-16-5-4-6-19(13-16)26-15-21(25)24(20-7-2-3-12-23-20)14-17-8-10-18(22)11-9-17/h2-13H,14-15H2,1H3

InChI Key

OAJUKJNULGCMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.